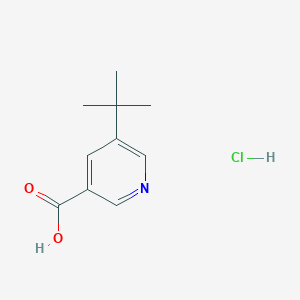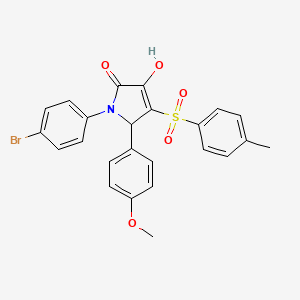
4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide, also known as AB-DFE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a complex process and has shown promising results in various studies.
Applications De Recherche Scientifique
4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound works by inhibiting the activity of certain enzymes that are required for cancer cell growth and proliferation.
This compound has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases. This compound has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide is complex and involves multiple pathways. This compound works by inhibiting the activity of certain enzymes, including poly(ADP-ribose) polymerase (PARP) and glycogen synthase kinase-3β (GSK-3β). These enzymes are involved in various cellular processes, including DNA repair and cell signaling. By inhibiting these enzymes, this compound can disrupt cancer cell growth and protect neurons from damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces cell death. In neurons, this compound protects against oxidative stress and inflammation, which are common factors in neurodegenerative diseases. This compound has also been shown to have anti-inflammatory effects in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high purity. This compound is also stable under normal laboratory conditions and can be stored for extended periods. However, there are some limitations to using this compound in lab experiments. This compound is relatively expensive and may not be readily available in some research settings. Additionally, the mechanism of action of this compound is complex and may require specialized expertise to fully understand.
Orientations Futures
There are several future directions for research on 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of new therapeutic agents based on the structure of this compound. Researchers are also studying the potential use of this compound in combination with other drugs to enhance its effectiveness. Additionally, there is ongoing research into the mechanism of action of this compound and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, this compound is a complex chemical compound that has shown promising results in various areas of scientific research. This compound has potential applications in cancer research, neurodegenerative disease research, and other fields. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps. Future research on this compound will focus on developing new therapeutic agents, studying its mechanism of action, and exploring its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide is a complex process that involves multiple steps. The starting material is 2,2-difluoroethylamine, which is reacted with 4-amino-1-butanol to form the intermediate product, 4-amino-N-butyl-1-(2,2-difluoroethyl)pyrazole-3-carboxamide. This intermediate is then treated with various reagents to form the final product, this compound. The synthesis of this compound requires careful control of reaction conditions and purification steps to obtain a high yield of the final product.
Propriétés
IUPAC Name |
4-amino-N-butyl-1-(2,2-difluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N4O/c1-2-3-4-14-10(17)9-7(13)5-16(15-9)6-8(11)12/h5,8H,2-4,6,13H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOXTQFALWDCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=NN(C=C1N)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-ethyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2548417.png)
![7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2548419.png)


![2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2548422.png)


![6-ethyl 3-methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2548428.png)
![N-(3-chlorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2548430.png)

![1-(Azepan-1-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2548433.png)
![N-[3-(morpholin-4-yl)propyl]-2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2548438.png)
![4-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2548439.png)
![(2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid](/img/structure/B2548440.png)